molecular formula C14H7ClN2O4S2 B11675065 (5Z)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11675065
M. Wt: 366.8 g/mol
InChI Key: ODGRFEPUNYDDDJ-SDQBBNPISA-N
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Description

The compound (5Z)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that features a unique combination of functional groups, including a furan ring, a thiazolidinone core, and a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through electrophilic aromatic substitution. The thiazolidinone core is then constructed via a cyclization reaction involving a thiol and a carbonyl compound. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, sulfoxides, and various substituted thiazolidinones, depending on the specific reagents and conditions used .

Scientific Research Applications

(5Z)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (5Z)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H7ClN2O4S2

Molecular Weight

366.8 g/mol

IUPAC Name

(5Z)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H7ClN2O4S2/c15-10-5-7(17(19)20)1-3-9(10)11-4-2-8(21-11)6-12-13(18)16-14(22)23-12/h1-6H,(H,16,18,22)/b12-6-

InChI Key

ODGRFEPUNYDDDJ-SDQBBNPISA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=C3C(=O)NC(=S)S3

Origin of Product

United States

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